7-Methylnaphthalen-2-ol
Overview
Description
7-Methylnaphthalen-2-ol is a chemical compound with the CAS Number: 26593-50-0. It has a molecular weight of 158.2 and is typically in solid form .
Molecular Structure Analysis
The linear formula of 7-Methylnaphthalen-2-ol is C11H10O . For a detailed molecular structure analysis, techniques such as X-ray crystallography or electron diffraction can be used .Physical And Chemical Properties Analysis
7-Methylnaphthalen-2-ol is a solid at room temperature . For a comprehensive analysis of its physical and chemical properties, various techniques and metrics can be used, such as molecular weight, log P, log D7.4, pKa, aqueous solubility, HBA, HBD, Ro5, PSA or TPSA, Fsp3, and others .Scientific Research Applications
1. Catalysis and Polymer Material Synthesis
7-Methylnaphthalen-2-ol is involved in catalytic processes, particularly in the synthesis of polyethylenenaphthalate, an advanced polymer material. Studies have explored the methylation of 2-methylnaphthalene (a related compound) with methanol over various catalysts like H-ZSM-5 Zeolite, demonstrating the importance of these reactions in industrial polymer synthesis (Nie, Janik, Guo, & Song, 2012).
2. Influence on Catalyst Selectivity and Stability
Research has shown that modifications to catalysts can improve their selectivity and stability in reactions involving 7-Methylnaphthalen-2-ol and related compounds. For example, hydrothermal treatment of catalysts can enhance selectivity towards certain products, such as 2,6-dimethylnaphthalene, which is significant in chemical synthesis processes (Zhao et al., 2008).
3. Applications in Organic Synthesis
7-Methylnaphthalen-2-ol and its derivatives are useful in various organic synthesis processes. For instance, the synthesis of 2-Fluoromethyl-7-methylnaphthalene from corresponding alcohols shows the compound's relevance in creating fluorinated organic products (Bogdanov & Maslak, 2008).
4. Bioactivity and Pharmacological Potential
The compound has been studied for its bioactivity, with some derivatives displaying notable pharmacological properties. For example, studies have identified compounds related to 7-Methylnaphthalen-2-ol with activities such as antibacterial, antifungal, anticancer, and other therapeutic effects (Mbaveng & Kuete, 2014).
5. Environmental and Biochemical Research
7-Methylnaphthalen-2-ol is also significant in environmental and biochemical research. For instance, the anaerobic degradation of related compounds like 2-methylnaphthalene in sulfate-reducing environments provides insights into environmental biodegradation processes and microbial activity (Annweiler et al., 2000).
Safety And Hazards
properties
IUPAC Name |
7-methylnaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCGBNFOSLTQQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293352 | |
Record name | 7-methylnaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylnaphthalen-2-ol | |
CAS RN |
26593-50-0 | |
Record name | NSC88876 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-methylnaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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